REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:3]=1[O:4][C:5]1[CH:6]=[C:7]([C:17](O)=[O:18])[CH:8]=[CH:9][C:10]=1[C:11]2=[O:16].COC1C=CC=C2C=1OC1C=C(C(O)=O)C=CC=1C2=O.[CH2:40]([N:42](CC)[C:43]([C:45]1C=CC2CC3C(OC=2C=1)=CC=CC=3)=O)[CH3:41]>>[CH2:40]([N:42]([CH2:43][CH3:45])[C:17]([C:7]1[CH:8]=[CH:9][C:10]2[C:11](=[O:16])[C:12]3[C:3]([O:4][C:5]=2[CH:6]=1)=[C:2]([Br:1])[CH:15]=[CH:14][CH:13]=3)=[O:18])[CH3:41]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2OC=3C=C(C=CC3C(C2=CC=C1)=O)C(=O)O
|
Name
|
5-methoxy-9-oxo-9H-xanthene-3-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2OC=3C=C(C=CC3C(C2=CC=C1)=O)C(=O)O
|
Name
|
3c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2OC=3C=C(C=CC3C(C2=CC=C1)=O)C(=O)O
|
Name
|
9H-xanthene-3-carboxylic acid diethylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)C=1C=CC=2CC3=CC=CC=C3OC2C1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC(=C3OC2C1)Br)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |